Cas no 2228700-94-3 ((4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine)

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine 化学的及び物理的性質
名前と識別子
-
- (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine
- SCHEMBL12997258
- 2228700-94-3
- EN300-1737614
-
- インチ: 1S/C10H23NO2/c1-6-12-9(13-7-2)8-10(3,4)11-5/h9,11H,6-8H2,1-5H3
- InChIKey: UQBWCRHEYWZBQJ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC(C)(C)NC)OCC
計算された属性
- せいみつぶんしりょう: 189.172878976g/mol
- どういたいしつりょう: 189.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 30.5Ų
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737614-5.0g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1737614-0.1g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1737614-0.25g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1737614-2.5g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1737614-10g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 10g |
$4729.0 | 2023-09-20 | ||
Enamine | EN300-1737614-10.0g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1737614-0.5g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1737614-0.05g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1737614-1g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 1g |
$1100.0 | 2023-09-20 | ||
Enamine | EN300-1737614-1.0g |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |
2228700-94-3 | 1g |
$1100.0 | 2023-05-26 |
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amineに関する追加情報
Introduction to (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine, a compound with the CAS number 2228700-94-3, has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its complex aliphatic and aromatic substituents, is a subject of extensive research in various scientific domains.
The molecular structure of (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine consists of a branched alkyl chain with ethoxy and methyl groups attached at specific positions. This configuration imparts distinct chemical reactivity and binding capabilities, making it a valuable candidate for synthesizing novel derivatives with tailored properties. The presence of multiple functional groups allows for diverse chemical modifications, which can be exploited in drug design and material development.
In recent years, the compound has been studied for its potential role in the synthesis of bioactive molecules. Researchers have been particularly interested in its ability to act as a precursor for more complex structures. For instance, the amine group in (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine can be easily modified to introduce various pharmacophores, enhancing its utility in medicinal chemistry.
One of the most compelling aspects of this compound is its versatility in organic synthesis. The combination of ethoxy and methyl groups provides a stable framework that can undergo a wide range of reactions without degradation. This stability is crucial for industrial applications where reproducibility and yield are paramount. Furthermore, the compound's solubility profile makes it suitable for use in both aqueous and organic solvents, broadening its scope of application.
Recent studies have also explored the role of (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine in the development of novel catalysts. Its structural features allow it to interact with various substrates in ways that traditional catalysts might not. This has led to the discovery of new reaction pathways that could revolutionize certain synthetic processes. The compound's ability to facilitate asymmetric synthesis is particularly noteworthy, as it opens up possibilities for producing enantiomerically pure compounds—a critical requirement in pharmaceuticals.
The pharmaceutical industry has been particularly keen on exploring the potential of (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine as a building block for drug candidates. Its structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives could exhibit similar pharmacological effects. For example, researchers have hypothesized that modifications to its amine group could lead to compounds with therapeutic properties ranging from anti-inflammatory to neuroprotective effects.
Another area where this compound has shown promise is in materials science. The unique combination of functional groups makes it an excellent candidate for designing polymers with specific properties. These polymers could find applications in coatings, adhesives, and even advanced materials like conductive polymers used in electronic devices. The ability to fine-tune the properties of these materials through chemical modification offers significant advantages over traditional polymers.
The environmental impact of using (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine as a synthetic intermediate has also been studied. Researchers are increasingly focused on developing processes that minimize waste and reduce energy consumption. The compound's stability under various conditions makes it an ideal candidate for green chemistry initiatives. Efforts are underway to optimize synthetic routes that utilize renewable resources and reduce hazardous byproducts.
In conclusion, (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine stands out as a versatile and promising compound with applications spanning multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug development, catalysis, and materials science. As our understanding of its properties continues to grow, so too will its importance in advancing chemical research and innovation.
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